1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole is a chemical compound with the molecular formula C12H13ClN2. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole typically involves the reaction of 2-(chloromethyl)benzaldehyde with 3,5-dimethylpyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form alcohols or amines.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer agents.
Biological Studies: The compound is employed in biological assays to study its effects on different biological targets and pathways.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:
1-[3-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole: This compound has the chloromethyl group at the 3-position of the phenyl ring, which may result in different reactivity and biological activity.
4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole: The chloromethyl group is attached to the pyrazole ring itself, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(chloromethyl)phenyl]-3,5-dimethylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c1-9-7-10(2)15(14-9)12-6-4-3-5-11(12)8-13/h3-7H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMBRTNFUHAKOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2CCl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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